tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate
Description
tert-Butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an amino group at the C3 position, and a phenyl substituent at the C4 position. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and oncological pathways. Its stereochemistry ((3S,4R)) and substituent arrangement influence its physicochemical properties, biological activity, and synthetic utility.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFDKUCSVLPAQY-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Phenyl Group: The phenyl group can be introduced through substitution reactions, such as nucleophilic aromatic substitution.
Addition of the Tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparison Criteria
- Substituent Effects : Electronic and steric properties of functional groups.
- Stereochemistry : Impact of chiral centers on biological interactions.
- Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings.
- Physical Properties : Molecular weight, solubility, spectral data (e.g., ESI-MS).
- Synthetic Accessibility : Reaction yields and procedural efficiency.
Comparative Analysis
2.1. Substituent Variations on the Piperidine Ring
2.2. Stereochemical Variations
2.3. Ring Structure Comparison
Research Findings and Implications
Substituent Impact: The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while fluorine substituents (e.g., in 10a) improve metabolic stability .
Stereochemical Sensitivity :
- The (3S,4R) configuration optimizes hydrogen-bonding interactions in enzyme inhibition, as seen in kinase-targeting drug candidates .
- Inversion of stereochemistry (e.g., 3R,4S) diminishes binding affinity by >50% in comparative assays .
Synthetic Considerations :
- Yields for fluorinated analogs (75–80%) suggest efficient synthetic routes, while brominated derivatives require specialized conditions (e.g., palladium catalysis) .
Table 1: Substituent Effects on Physicochemical Properties
| Substituent Type | Example Compound | LogP (Estimated) | Solubility (mg/mL) |
|---|---|---|---|
| Phenyl | Target compound | 3.2 | 0.5 (DMSO) |
| 3,4-Difluorophenyl | 10a | 2.8 | 1.2 (DMSO) |
| 4-Bromobenzyloxy | compound | 4.1 | 0.1 (DMSO) |
Biological Activity
Overview
Tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a tert-butyl group, an amino group, and a phenyl group attached to a piperidine ring. The stereochemistry of this compound is specified as (3S,4R), which plays a crucial role in its biological activity and pharmacological properties.
- Molecular Formula : C16H24N2O2
- CAS Number : 1163286-35-8
- Molecular Weight : 280.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may function as an inhibitor or activator, modulating various biological pathways. The presence of the phenyl group enhances its binding affinity through π-π interactions, while the piperidine structure provides stability necessary for receptor interactions .
Biological Activity and Applications
Research has indicated several potential biological activities associated with this compound:
- Receptor Binding Studies : Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems .
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties. For example, related compounds have shown cytotoxic effects on specific cancer cell lines, indicating that this compound may also possess similar properties .
- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. It may influence pathways related to GABAergic signaling and cholinergic activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared to other piperidine derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Contains fluorine instead of phenyl | Potentially different receptor affinities |
| tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | Contains methyl group | Varies in neuropharmacological effects |
The presence of different substituents such as fluorine or methyl groups can significantly alter the biological activity and mechanism of action of these compounds.
Case Studies
Several studies have explored the biological implications of piperidine derivatives:
- Anticancer Research : A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can lead to improved therapeutic efficacy .
- Neurotransmitter Interaction Studies : Research indicates that piperidine compounds can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory retention. This opens avenues for developing treatments for neurodegenerative diseases .
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR identifies substituent environments (e.g., phenyl group protons at δ 7.2–7.4 ppm; Boc methyl groups at δ 1.4 ppm) .
- X-ray Crystallography : Resolves absolute configuration and confirms diastereomeric purity (critical for resolving literature gaps in enantiomer assignments) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI+ m/z 277.36 for [M+H]) .
- Polarimetry : Measures optical rotation to verify enantiopurity .
How can kinetic resolution using lipases be optimized to achieve high enantiomeric excess?
Advanced Research Question
Factors Influencing Enzyme Selectivity :
- Solvent Choice : Non-polar solvents (e.g., methyl tert-butyl ether) enhance enantioselectivity by stabilizing enzyme-substrate interactions .
- Temperature : Elevated temperatures (e.g., 50°C) improve reaction rates but may reduce enzyme stability.
- Substrate Modification : Introducing bulky groups near the chiral center increases steric hindrance, favoring selective acetylation .
Optimization Table :
| Enzyme | Solvent | Temp (°C) | E Value | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Novozyme 435 | Methyl t-Bu ether | 50 | 40 | 94 | >97.3 |
| BUTE-3 | Toluene | 40 | 15 | 85 | 90.5 |
| Data from kinetic resolution studies . |
How to resolve contradictions between crystallographic data and spectroscopic results in structural elucidation?
Advanced Research Question
- Validate Crystallography : Ensure crystal quality (e.g., no twinning) and refine structures using software like SHELXL . Cross-check with NMR coupling constants (e.g., axial vs. equatorial protons in piperidine) .
- Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat piperidine forms) that may cause NMR signal splitting unrelated to stereochemistry .
- Case Study : X-ray data confirmed the (3S,4R) configuration of a related pyrrolidine derivative, resolving prior ambiguities in NMR-based assignments .
How to adjust multi-step synthesis conditions to improve yields while maintaining stereochemical fidelity?
Advanced Research Question
- Protecting Group Strategy : Use Boc to prevent side reactions at the piperidine nitrogen during functionalization .
- Temperature Control : Low temperatures (-40°C) for lithiation steps prevent racemization .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to minimize byproducts .
Example Optimization :
Replacing THF with 1,4-dioxane in Boc deprotection increased yield from 70% to 85% while retaining >99% ee .
How does the Boc group influence reactivity and downstream functionalization?
Advanced Research Question
- Steric Shielding : The bulky Boc group protects the piperidine nitrogen, directing electrophilic attacks to the 3-amino or 4-phenyl positions .
- Deprotection Conditions : Acidic (e.g., HCl/dioxane) or catalytic hydrogenation removes Boc, enabling secondary amine derivatization (e.g., amidation) .
- Impact on Solubility : Boc increases hydrophobicity, complicating aqueous-phase reactions but aiding in chromatographic separation .
Methodological considerations for scaling up synthesis without compromising enantiopurity?
Advanced Research Question
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer, critical for exothermic steps (e.g., mesylation) .
- Enzyme Immobilization : Stabilize lipases on solid supports (e.g., silica) for reuse in kinetic resolution at pilot scale .
- Crystallization Control : Seed crystals of the desired enantiomer to suppress racemization during large-scale crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
